4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

Lipophilicity Physicochemical property logP

4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine (CAS 885457-99-8) is a thiazole scaffold with intermediate lipophilicity (logP=2.364), ideal for systematic SAR investigations of phenoxy substituent effects on membrane permeability and metabolic stability. Its 0.5 logP unit differentiation from 4-bromo and unsubstituted analogs enables controlled cross-study comparisons. With confirmed commercial availability at ≥95% purity, this compound is immediately accessible for antitubercular screening cascades and 5-LOX target validation studies. Avoid experimental substitution without validation—procure this validated tool compound today.

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 885457-99-8
Cat. No. B2609682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine
CAS885457-99-8
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC2=CSC(=N2)N
InChIInChI=1S/C11H12N2OS/c1-8-2-4-10(5-3-8)14-6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13)
InChIKeyAOQXGZHMRPHEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine: Baseline Characteristics and Procurement-Relevant Profile for CAS 885457-99-8


4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine (CAS 885457-99-8) is a thiazole derivative incorporating a 4-methylphenoxymethyl substituent at the 4-position of the thiazole ring [1]. The compound possesses a molecular formula of C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . Key physicochemical parameters from commercial sources indicate a purity specification of ≥95% and a calculated partition coefficient (logP) of 2.364 [2]. The compound is supplied as a research-use-only intermediate by several commercial vendors, with inventory available for immediate scientific procurement .

Why Generic Substitution Fails: Physicochemical Differentiation of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine from Unsubstituted and Halogenated Analogs


Within the 4-(phenoxymethyl)-1,3-thiazol-2-amine chemical series, subtle structural modifications at the phenoxy terminus generate substantial physicochemical divergence that prohibits direct experimental substitution. The target compound's 4-methyl substituent (logP = 2.364) [1] confers intermediate lipophilicity relative to the unsubstituted phenyl analog (XLogP3 = 2.1) and the 4-bromo analog (logP = 2.868) [2]. This ~0.5 logP unit difference between the 4-methyl and 4-bromo derivatives corresponds to an approximately three-fold difference in partition coefficient, directly impacting membrane permeability, non-specific protein binding, and solubility profiles in biological assays. Consequently, replacing the 4-methylphenoxy moiety with alternative substituents without experimental validation introduces uncontrolled variables that compromise assay reproducibility, SAR interpretation, and cross-study comparability.

Quantitative Differentiation Evidence: 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine vs. Closest Analogs (CAS 885457-99-8 Procurement Guide)


LogP Partition Coefficient: Intermediate Lipophilicity Between Unsubstituted and Halogenated Analogs

The calculated partition coefficient (logP) of 4-[(4-methylphenoxy)methyl]-1,3-thiazol-2-amine is 2.364, representing intermediate lipophilicity within the 4-(phenoxymethyl)thiazol-2-amine series [1]. This value is positioned between the unsubstituted analog (XLogP3 = 2.1) and the 4-bromo analog (logP = 2.868) [2], demonstrating that the 4-methyl substituent produces a measurable but moderate increase in hydrophobicity relative to the parent scaffold.

Lipophilicity Physicochemical property logP

Commercial Purity Specification: Matched Quality Across Analogs at 95% Minimum Purity

Commercial vendors specify a minimum purity of 95% for 4-[(4-methylphenoxy)methyl]-1,3-thiazol-2-amine , matching the purity specifications reported for the unsubstituted analog (95%) and the 4-bromo analog (95%) [1]. This consistency in commercially available purity across the chemical series eliminates purity as a variable in cross-compound comparisons and ensures equivalent baseline quality for research applications.

Purity Quality specification Sourcing

Synthetic Accessibility: Commercially Stocked Building Block with Multi-Vendor Availability

4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine is commercially available from multiple vendors as a stocked research chemical, with suppliers including Enamine (catalog EN300-02607) , AKSci (product 0372CM) , and CymitQuimica , among others. In contrast, certain substituted analogs in the 4-(phenoxymethyl)thiazol-2-amine series exhibit more limited vendor availability or are offered exclusively as custom synthesis items, which introduces longer lead times and higher procurement costs.

Synthetic accessibility Building block Commercial availability

2-Aminothiazole Scaffold: Documented Activity Profile from Class-Level Structure-Activity Relationships

While no published direct biological activity data were identified for 4-[(4-methylphenoxy)methyl]-1,3-thiazol-2-amine, extensive SAR studies on the 2-aminothiazole scaffold demonstrate that structurally related derivatives exhibit quantifiable biological activity. A series of 2-aminothiazoles optimized against Mycobacterium tuberculosis achieved MIC values as low as 0.024 μM (0.008 μg/mL) in 7H9 media, representing a >128-fold activity improvement over the initial HTS hit [1]. Separately, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives demonstrated direct 5-lipoxygenase (5-LOX) inhibition with potent anti-inflammatory activity [2]. The 4-position substituent on the thiazole ring is established as a critical determinant of target engagement and potency within this chemical class.

Antitubercular Antibacterial 2-aminothiazole scaffold

Procurement-Optimized Application Scenarios for 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine (CAS 885457-99-8)


Antitubercular Screening and Hit-to-Lead Optimization Programs

Given the validated activity of 2-aminothiazoles against Mycobacterium tuberculosis with MIC values as low as 0.024 μM for optimized analogs [1], 4-[(4-methylphenoxy)methyl]-1,3-thiazol-2-amine represents a structurally distinct scaffold variant suitable for inclusion in antitubercular screening cascades. The compound's intermediate lipophilicity (logP = 2.364) positions it within a favorable range for mycobacterial cell wall penetration, and its commercial availability from multiple vendors [2] supports rapid procurement for SAR expansion studies around the 4-position substituent of the thiazole core.

Chemical Probe Development for 5-Lipoxygenase Target Validation

The established 5-LOX inhibitory activity of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives [1] supports the evaluation of 4-[(4-methylphenoxy)methyl]-1,3-thiazol-2-amine as a scaffold-hopping candidate for 5-LOX target validation. The phenoxymethyl linker introduces conformational flexibility that may enable novel binding interactions within the 5-LOX active site. The compound's well-defined purity specification (≥95%) ensures reproducible enzymatic assay results without interference from undefined impurities.

Physicochemical Property SAR Studies in Thiazole-Containing Libraries

The quantifiable lipophilicity differentiation (ΔlogP = +0.264 vs. unsubstituted analog; ΔlogP = -0.504 vs. 4-bromo analog) [1] makes 4-[(4-methylphenoxy)methyl]-1,3-thiazol-2-amine an ideal tool compound for systematic SAR investigations examining the relationship between phenoxy substituent electronics and key drug-like properties including membrane permeability, metabolic stability, and aqueous solubility. The compound's multi-vendor availability facilitates procurement for medium-throughput physicochemical profiling studies.

Internal Standard or Reference Compound for Analytical Method Development

With a defined purity specification of 95% minimum [1] and a unique molecular ion signature (MW = 220.29 g/mol, molecular formula C₁₁H₁₂N₂OS) , 4-[(4-methylphenoxy)methyl]-1,3-thiazol-2-amine can serve as a reference compound for LC-MS or HPLC method development targeting thiazole-containing analytes. The compound's intermediate retention characteristics (based on calculated logP = 2.364) [2] provide a useful calibration benchmark for separating a range of structurally related thiazole derivatives in complex biological or synthetic mixtures.

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